1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol is a chemical compound with the molecular formula C6H9F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a trifluoromethylated cyclopropane derivative with an appropriate alcohol under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The cyclopropyl ring provides structural rigidity, which can influence the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
1-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(trifluoromethyl)cyclopropyl]ethan-1-one: This compound differs by the presence of a ketone group instead of an alcohol group, which affects its reactivity and applications.
1-(trifluoromethyl)cyclopropane: Lacks the ethan-1-ol moiety, resulting in different chemical properties and uses.
Trifluoromethylated alcohols: These compounds share the trifluoromethyl group but differ in the structure of the remaining molecule, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a cyclopropyl ring, and an ethan-1-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2229383-28-0 |
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Molecular Formula |
C6H9F3O |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
1-[1-(trifluoromethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H9F3O/c1-4(10)5(2-3-5)6(7,8)9/h4,10H,2-3H2,1H3 |
InChI Key |
YDGHMPLDQCHQAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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